molecular formula C18H19NO B14207123 6-Anilino-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 918330-34-4

6-Anilino-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14207123
CAS No.: 918330-34-4
M. Wt: 265.3 g/mol
InChI Key: DYBUBPKAKNIOTC-UHFFFAOYSA-N
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Description

6-Anilino-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Anilino-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives and aniline.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Anilino-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted naphthalenones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Anilino-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 6-Anilino-2,2-dimethyl-1-tetralone
  • 6-Anilino-2,2-dimethyl-3,4-dihydro-1-naphthalenone

Uniqueness

6-Anilino-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions that are not observed in closely related compounds.

Properties

CAS No.

918330-34-4

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

6-anilino-2,2-dimethyl-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C18H19NO/c1-18(2)11-10-13-12-15(8-9-16(13)17(18)20)19-14-6-4-3-5-7-14/h3-9,12,19H,10-11H2,1-2H3

InChI Key

DYBUBPKAKNIOTC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1=O)C=CC(=C2)NC3=CC=CC=C3)C

Origin of Product

United States

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